molecular formula C27H31N3O11 B12777293 Einecs 298-516-6 CAS No. 93805-33-5

Einecs 298-516-6

Cat. No.: B12777293
CAS No.: 93805-33-5
M. Wt: 573.5 g/mol
InChI Key: CWURYTLWJIWRSZ-LABTZSHESA-N
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Description

Einecs 298-516-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 298-516-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .

Scientific Research Applications

Einecs 298-516-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a component in drug development. In industry, this compound may be used in the production of various commercial products .

Comparison with Similar Compounds

Einecs 298-516-6 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may have comparable chemical structures and properties but may differ in their specific applications and effects. Some similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) .

Properties

CAS No.

93805-33-5

Molecular Formula

C27H31N3O11

Molecular Weight

573.5 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H24N2O8.C5H7NO3/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;7-4-2-1-3(6-4)5(8)9/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,1-2H2,(H,6,7)(H,8,9)/t7-,10+,14+,15-,17-,22-;3-/m00/s1

InChI Key

CWURYTLWJIWRSZ-LABTZSHESA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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